molecular formula C19H19BrN4OS2 B5039113 10-Bromo-3-(butylsulfanyl)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

10-Bromo-3-(butylsulfanyl)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B5039113
M. Wt: 463.4 g/mol
InChI Key: LSEOFYKNGBCTDU-UHFFFAOYSA-N
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Description

10-Bromo-3-(butylsulfanyl)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines. This compound is characterized by its unique structure, which includes a bromine atom, a butylsulfanyl group, and a methyl-substituted thienyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 10-Bromo-3-(butylsulfanyl)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the triazino-benzoxazepine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine atom: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the butylsulfanyl group: This can be achieved through nucleophilic substitution reactions using butylthiol and a suitable leaving group.

    Incorporation of the methyl-substituted thienyl group: This step may involve coupling reactions such as Suzuki or Stille coupling.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

10-Bromo-3-(butylsulfanyl)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,

Properties

IUPAC Name

10-bromo-3-butylsulfanyl-6-(5-methylthiophen-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4OS2/c1-3-4-9-26-19-22-18-16(23-24-19)13-10-12(20)6-7-14(13)21-17(25-18)15-8-5-11(2)27-15/h5-8,10,17,21H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEOFYKNGBCTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(S4)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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